![molecular formula C19H22F2N4O3 B2736208 N1-(3,4-difluorophenyl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)oxalamide CAS No. 1049477-82-8](/img/structure/B2736208.png)
N1-(3,4-difluorophenyl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)oxalamide
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Overview
Description
This compound is an oxalamide derivative, which is a class of compounds known for their wide range of biological activities . The molecule contains a 3,4-difluorophenyl group, a 1-methyl-1H-pyrrol-2-yl group, and a morpholinoethyl group attached to the oxalamide core .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the oxalamide core, with the various substituents attached. Techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography could be used to confirm the structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all play a role .Scientific Research Applications
Organic Synthesis and Chemical Properties
- Synthetic Methodologies: A novel synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides demonstrates the utility of related compounds in organic synthesis, offering high yields and operational simplicity (Mamedov et al., 2016).
- Supramolecular Assemblies: Studies on N,N′-diaryloxalamides reveal their role in controlling the structure of supramolecular assemblies through hydrogen bonding and stacking interactions, which could be relevant for materials science (Piotrkowska et al., 2007).
Pharmacological Applications
- Neurokinin-1 Receptor Antagonism: An orally active, water-soluble neurokinin-1 receptor antagonist demonstrates the potential of similar compounds in clinical applications for emesis and depression, highlighting the role of such compounds in developing new therapeutic agents (Harrison et al., 2001).
Material Science and Luminescent Materials
- AIE-Active Ir(III) Complexes: The design and synthesis of aggregation-induced emission (AIE) active Ir(III) complexes with tunable emissions show the potential for applications in data security protection, indicating the versatility of related compounds in material science (Song et al., 2016).
Molecular Interaction and Binding Studies
- Ligand Design for Metal Complexation: Research into the influence of N-heterocyclic cores on the binding capability of N,O-hybrid diamide ligands toward trivalent lanthanides and actinides highlights the importance of such compounds in selective separation processes, crucial for nuclear waste management and recycling (Meng et al., 2021).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N'-(3,4-difluorophenyl)-N-[2-(1-methylpyrrol-2-yl)-2-morpholin-4-ylethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F2N4O3/c1-24-6-2-3-16(24)17(25-7-9-28-10-8-25)12-22-18(26)19(27)23-13-4-5-14(20)15(21)11-13/h2-6,11,17H,7-10,12H2,1H3,(H,22,26)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWGSUTDBZHISFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)C(=O)NC2=CC(=C(C=C2)F)F)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F2N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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